molecular formula C24H24N4O4S B10945321 N-(2,5-dimethylphenyl)-2-({3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-({3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10945321
M. Wt: 464.5 g/mol
InChI Key: SCFFJJVKCOYMSA-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as nitro, phenyl, and hydrazinecarbothioamide. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzoylation: The attachment of a benzoyl group to the nitro-substituted aromatic ring.

    Hydrazinecarbothioamide Formation: The reaction of the benzoylated compound with hydrazinecarbothioamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance reaction efficiency and product isolation.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Amines: Reduction of the nitro group leads to the formation of amines.

    Substituted Derivatives: Various substituted derivatives can be formed through electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The hydrazinecarbothioamide moiety can interact with proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
  • N-(3,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Comparison:

  • Structural Differences: The position of the methyl groups on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Unique Properties: N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of N-(2,5-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[[3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl]amino]thiourea

InChI

InChI=1S/C24H24N4O4S/c1-15-7-9-17(3)20(11-15)25-24(33)27-26-23(29)19-6-4-5-18(13-19)14-32-22-10-8-16(2)12-21(22)28(30)31/h4-13H,14H2,1-3H3,(H,26,29)(H2,25,27,33)

InChI Key

SCFFJJVKCOYMSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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